molecular formula C17H10Cl3N5 B2742747 N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890897-63-9

N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2742747
CAS No.: 890897-63-9
M. Wt: 390.65
InChI Key: XVYQXFUIOSOHFP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic small molecule based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a structure recognized in medicinal chemistry as a bioisostere of the purine base adenine . This core similarity allows derivatives like this compound to function as ATP-competitive inhibitors for various protein kinases, a class of enzymes that are critical targets in oncology research . The compound is designed with specific pharmacophoric features: the flat heteroaromatic system is intended to occupy the adenine binding pocket of the kinase, while the substituted phenyl rings may interact with adjacent hydrophobic regions in the ATP-binding site . Research on analogous pyrazolo[3,4-d]pyrimidine compounds has demonstrated significant potential in targeting key oncogenic drivers. Related molecules have shown potent activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including resistant mutant forms like EGFRT790M, which is relevant for non-small cell lung cancer studies . Other derivatives are active against non-receptor tyrosine kinases such as Src, which is implicated in tumor progression and metastasis in cancers like glioblastoma . Furthermore, this chemotype has been explored for inhibiting Cyclin-Dependent Kinases (CDK), such as CDK2, which play a fundamental role in regulating the cell cycle . The biological effects observed in studies of similar compounds include induction of apoptosis (programmed cell death), disruption of cell cycle progression (often at S or G2/M phases), and increased sensitivity of cancer cells to other treatments like ionizing radiation . This makes pyrazolo[3,4-d]pyrimidine derivatives valuable tools for investigating signaling pathways in cancer biology and for supporting lead optimization efforts in early drug discovery. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

IUPAC Name

N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3N5/c18-10-2-1-3-11(6-10)24-16-13-8-23-25(17(13)22-9-21-16)12-4-5-14(19)15(20)7-12/h1-9H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYQXFUIOSOHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with chlorinated phenyl isocyanates under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to amines.

    Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a catalyst such as palladium.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce N-oxides.

Scientific Research Applications

Basic Information

  • Chemical Name : N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • CAS Number : 890897-63-9
  • Molecular Formula : C17_{17}H10_{10}Cl3_{3}N5_{5}
  • Molecular Weight : 390.6 g/mol

Structural Characteristics

The compound features a pyrazolo[3,4-d]pyrimidine scaffold which is known for its biological relevance. The presence of multiple chlorine atoms enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry

This compound has been investigated for its anticancer properties . Studies have shown that it exhibits activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation. This makes it a candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has been studied for its ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition is crucial as EGFR is often overexpressed in several types of cancer, making it a target for therapeutic intervention. The inhibition mechanism involves binding interactions that disrupt the signaling pathways essential for cancer cell survival and proliferation.

Research indicates that this compound influences various cellular processes:

  • Cell Signaling : It modulates signaling pathways that are critical for cell growth and differentiation.
  • Gene Expression : The compound alters gene expression profiles associated with cancer progression.
  • Cellular Metabolism : It impacts metabolic pathways that are often dysregulated in cancer cells.

Industrial Applications

In addition to its medicinal properties, this compound can serve as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows chemists to explore new derivatives with potentially enhanced biological activities or novel properties.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an EGFR inhibitor. The study utilized biochemical assays to demonstrate that this compound effectively reduced EGFR phosphorylation levels in treated cells, correlating with decreased cell proliferation rates.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound can disrupt their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Thioether groups (e.g., SI388’s methylthio) may modulate kinase selectivity via hydrophobic interactions .
  • Bulky substituents (e.g., 2-chloro-2-phenylethyl in S29) correlate with enhanced cytotoxic activity in neuroblastoma models .

Kinase Inhibition

  • SI388 (2a) : Exhibits potent Src kinase inhibition (EC₅₀: 0.8 µM) and antiproliferative effects in leukemia cells. Structural analysis highlights the necessity of the 2-chlorophenyl group for activity .
  • S29: Demonstrates specificity against neuroblastoma cells at low doses (5.74 ng/mL) when delivered via graphene oxide nanosheets, minimizing off-target effects .

Antiparasitic and Antiviral Activity

  • Compound 47g (): Features a 4-chlorophenoxymethyl group and shows Zika virus inhibition (EC₅₀: 2.1 µM), suggesting pyrazolo[3,4-d]pyrimidines as antiviral scaffolds .
  • NA-PP1/NM-PP1 () : Target Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), highlighting utility in antimalarial drug development .

Structure-Activity Relationship (SAR) Trends

  • Chlorine Positioning : 3,4-Dichlorophenyl (target compound) vs. 4-chlorophenyl (142b): Increased halogenation may enhance target binding but raise toxicity risks .
  • Substituent Flexibility: Ethers (e.g., 3-chlorophenoxymethyl in ) vs. thioethers (SI388): Thioethers improve kinase inhibition but reduce solubility .
  • Aromatic vs. Aliphatic Groups : 4-Fluorobenzyl (S29) improves tumor specificity compared to aliphatic chains .

Biological Activity

N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the context of anticancer research. This article provides a detailed overview of its biological activity, including its biochemical properties, cellular effects, and molecular mechanisms.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C17H13Cl2N5
  • Molecular Weight : 390.6 g/mol
  • CAS Number : 890897-63-9

The presence of chlorinated phenyl groups enhances the compound's biological activity by influencing its interaction with various biomolecules.

This compound exhibits significant biochemical properties that contribute to its therapeutic potential:

  • Enzyme Interaction : The compound has been shown to interact with key enzymes such as EGFR tyrosine kinase and other kinases involved in cancer pathways. This interaction is crucial for its potential as an anticancer agent .
  • Antioxidant Activity : Studies indicate that this compound possesses antioxidant properties, which may help mitigate oxidative stress in cells .

Cellular Effects

The biological activity of this compound extends to various cellular processes:

  • Cell Proliferation Inhibition : The compound demonstrates antiproliferative effects across several cancer cell lines. For instance, it has shown IC50 values ranging from 73 to 84 µg/mL against different tumor cells .
  • Anti-inflammatory Effects : In vivo studies have revealed that this compound can inhibit LPS-induced TNF-alpha release in mice models, indicating its potential role in treating inflammatory diseases .

The mechanism of action for this compound involves several pathways:

  • Kinase Inhibition : The compound acts as an inhibitor of several kinases involved in cancer progression. It disrupts signaling pathways essential for cell survival and proliferation .
  • Gene Expression Modulation : Research indicates that it can alter gene expression profiles associated with cell cycle regulation and apoptosis .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Anticancer Activity : A study evaluated the antiproliferative effects on HepG2 (liver cancer) and HeLa (cervical cancer) cells, reporting significant inhibition rates of 54.25% and 38.44%, respectively .
  • Neuroprotective Effects : Research demonstrated that the compound could reduce oxidative neurotoxicity in HT-22 cells, suggesting its potential application in neurodegenerative diseases .
  • Inflammation Studies : In vivo experiments confirmed that the compound reduces microglial activation and astrocyte proliferation in LPS-injected mice brains, supporting its anti-inflammatory claims .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntiproliferativeIC50 values 73–84 µg/mL against cancer cells
Anti-inflammatoryInhibition of TNF-alpha release
AntioxidantSignificant antioxidant properties
NeuroprotectiveReduction of oxidative neurotoxicity

Q & A

Basic Research Questions

What are the recommended synthetic routes for N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and what key reaction conditions are critical for yield optimization?

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. For example:

  • Nucleophilic substitution : Reacting a halogenated pyrazolopyrimidine precursor (e.g., 3-bromo derivatives) with substituted anilines under palladium-catalyzed coupling (e.g., Pd₂(dba)₃/XPhos) in anhydrous solvents like DMF or THF at 100°C for 12–24 hours .
  • Solvent selection : Dry acetonitrile or dichloromethane is often used to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from acetonitrile ensures high purity (>95%) .

Key considerations : Optimize equivalents of reagents (e.g., Cs₂CO₃ as base) and monitor reaction progress via TLC or LC-MS to prevent over-substitution .

How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • ¹H NMR : Aromatic protons from the 3-chlorophenyl and 3,4-dichlorophenyl groups appear as multiplets in δ 7.2–8.5 ppm. The pyrazolo[3,4-d]pyrimidine core shows a singlet for the C4-amine proton (δ ~10.0 ppm) .
  • ¹³C NMR : Distinct signals for carbonyl carbons (δ ~155–160 ppm) and quaternary carbons in the heterocyclic core confirm regiochemistry .
  • IR : Absence of NH stretches (~3150–3350 cm⁻¹) post-acylation or urea formation validates successful substitution .

Validation : Compare experimental data with computational predictions (DFT) or literature analogs .

What in vitro assays are suitable for preliminary evaluation of kinase inhibition activity?

  • Kinase inhibition profiling : Use recombinant kinases (e.g., Src, RET) in ADP-Glo™ assays with ATP concentrations near Km values. IC₅₀ values are determined via dose-response curves (0.1–10 µM) .
  • Cellular assays : Measure inhibition of phosphorylation in cancer cell lines (e.g., MCF-7) using Western blotting for ERK1/2 or STAT3 pathways .

Controls : Include positive controls (e.g., dasatinib for Src) and validate selectivity against off-target kinases (e.g., EGFR, VEGFR) .

Advanced Research Questions

How can structure-activity relationship (SAR) studies guide the optimization of selectivity for RET kinase inhibition?

  • Substituent analysis : Introduce hydrophobic groups (e.g., isopropyl, cyclohexyl) at the pyrazolo[3,4-d]pyrimidine C3 position to enhance binding to RET’s hydrophobic pocket. For example, 1-isopropyl analogs show 10-fold selectivity over Src .
  • Electrostatic interactions : Replace chlorine with fluorine on the phenyl ring to improve binding entropy without steric hindrance .
  • In silico docking : Use Schrödinger Suite or AutoDock to model interactions with RET’s DFG motif and gatekeeper residues (e.g., Val804) .

Validation : Co-crystallization or hydrogen-deuterium exchange mass spectrometry (HDX-MS) confirms predicted binding modes .

How can discrepancies between in vitro and in vivo efficacy be resolved?

  • Pharmacokinetic profiling : Assess plasma stability (e.g., mouse microsomal assays) and bioavailability. For example, logP >3 may improve membrane permeability but reduce solubility .
  • Metabolite identification : Use LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at chlorophenyl groups) that reduce activity .
  • Formulation strategies : Nano-carriers (e.g., graphene oxide nanosheets) enhance tumor targeting and reduce off-target toxicity in xenograft models .

Experimental design : Compare AUC (area under the curve) and tumor-to-plasma ratios in PDX (patient-derived xenograft) models .

What methodologies address poor blood-brain barrier (BBB) penetration for neuroblastoma applications?

  • P-gp efflux inhibition : Co-administer elacridar (GF120918) to block P-glycoprotein and measure brain-to-plasma ratios via LC-MS/MS .
  • Structural modifications : Introduce polar groups (e.g., morpholine, piperazine) to reduce P-gp recognition while maintaining logD ~2–3 .
  • In situ perfusion models : Quantify BBB permeability using rat brain perfusion techniques with radiolabeled analogs .

Validation : PET imaging with ¹⁸F-labeled derivatives to track brain uptake in vivo .

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